6-Methylbenzo[d]isoxazol-3(2H)-one

Catalog No.
S729728
CAS No.
66571-26-4
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylbenzo[d]isoxazol-3(2H)-one

CAS Number

66571-26-4

Product Name

6-Methylbenzo[d]isoxazol-3(2H)-one

IUPAC Name

6-methyl-1,2-benzoxazol-3-one

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-9-8(6)10/h2-4H,1H3,(H,9,10)

InChI Key

TZUHTZMWRNXWLN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)NO2

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NO2

Application in Organic Chemistry

Application in Pharmaceutical Chemistry

Application in Enzymology

Application in Pharmaceutical Chemistry

Application in Pharmaceutical Chemistry

6-Methylbenzo[d]isoxazol-3(2H)-one is a heterocyclic organic compound with the molecular formula C₈H₇NO₂. It features a unique isoxazole ring fused to a benzene ring, which contributes to its distinctive chemical properties. The compound is characterized by a methyl group at the 6-position of the benzo[d]isoxazole structure, influencing its reactivity and biological activity. It appears as a white solid at room temperature and has notable solubility characteristics, with various solubility values reported across different solvents .

Due to the lack of documented research on 6-Methylbenzo[d]isoxazol-3(2H)-one, its mechanism of action in any biological system remains unknown [, , ].

Typical of isoxazole derivatives:

  • Electrophilic Aromatic Substitution: The presence of the methyl group enhances the electron density on the aromatic ring, making it susceptible to electrophilic attack.
  • Nucleophilic Substitution: The carbonyl group in the isoxazole can undergo nucleophilic attack, leading to various derivatives.
  • Reduction Reactions: The compound can be reduced to form amines or other functional groups depending on the reducing agent used.

These reactions are essential for synthesizing derivatives with potential enhanced biological activity.

Research indicates that 6-Methylbenzo[d]isoxazol-3(2H)-one exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Activity: Some derivatives demonstrate the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxic Effects: Preliminary studies indicate that this compound may have cytotoxic effects on specific cancer cell lines, warranting further investigation into its anticancer potential .

The synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one typically involves several key methods:

  • Condensation Reactions: The compound can be synthesized through the condensation of appropriate aromatic aldehydes with hydroxylamine followed by cyclization.
  • Cyclization Methods: Another approach involves cyclizing 2-methylphenylhydrazine with an α,β-unsaturated carbonyl compound.
  • Functional Group Transformations: Existing benzo[d]isoxazole compounds can be modified through methylation or other functional group transformations to yield 6-Methylbenzo[d]isoxazol-3(2H)-one.

These methods highlight the versatility in synthesizing this compound and its derivatives.

6-Methylbenzo[d]isoxazol-3(2H)-one finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Chemical Research: It acts as an intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds.
  • Material Science: The unique properties of this compound may also lend themselves to applications in developing novel materials or coatings.

Interaction studies involving 6-Methylbenzo[d]isoxazol-3(2H)-one focus on its binding affinity with biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Enzyme Inhibition: Studies exploring its role as an enzyme inhibitor can elucidate pathways affected by this compound, enhancing understanding of its biological activity.

These studies are crucial for determining the pharmacological relevance of 6-Methylbenzo[d]isoxazol-3(2H)-one.

Several compounds share structural similarities with 6-Methylbenzo[d]isoxazol-3(2H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Aminobenzo[d]isoxazol-3(2H)-one73498-28-90.93
5-Bromobenzo[d]isoxazol-3(2H)-one65685-50-90.88
5-Fluorobenzo[d]isoxazol-3(2H)-one99822-23-80.86
5-Methylbenzo[d]isoxazol-3(2H)-one65685-49-60.86
6-Bromobenzo[d]isoxazol-3(2H)-one65685-51-00.86

Uniqueness

The uniqueness of 6-Methylbenzo[d]isoxazol-3(2H)-one lies in its specific methyl substitution pattern and resultant biological activities compared to these similar compounds. Its distinct reactivity profile makes it a valuable candidate for further research and application development in medicinal chemistry and related fields .

XLogP3

1.5

Wikipedia

6-Methylbenzo[d]isoxazol-3(2H)-one

Dates

Modify: 2023-08-15

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